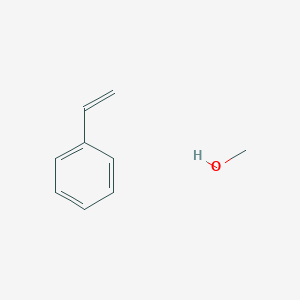
Styrene methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrene methanol is an organic compound that is a derivative of styrene, a key building-block chemical used in the production of polymers. This compound is produced through the side-chain alkylation of toluene with methanol. This compound has significant application value in various industries, including the production of polymers and other chemical intermediates .
準備方法
Synthetic Routes and Reaction Conditions
Styrene methanol is typically synthesized through the side-chain alkylation of toluene with methanol. This process involves the use of various catalysts, including modified X zeolite catalysts, composite zeolite catalysts, carbon-based catalysts, metal oxide catalysts, and N-doped catalysts . The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion rates and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of fixed-bed reactors and membrane processes for the separation of reaction products. The optimization of reactors and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield and minimizing by-products .
化学反応の分析
Types of Reactions
Styrene methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include ethylbenzene, formaldehyde, and other derivatives. The specific products depend on the reaction conditions and the reagents used .
科学的研究の応用
Styrene methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and chemical intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound and its derivatives.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of styrene methanol involves its interaction with various molecular targets and pathways. The compound can undergo side-chain alkylation reactions, leading to the formation of various products. The specific molecular targets and pathways involved depend on the reaction conditions and the presence of catalysts .
類似化合物との比較
Similar Compounds
Styrene methanol can be compared with other similar compounds, such as:
Ethylbenzene: An organic compound with the chemical formula C₆H₅CH₂CH₃, used in the production of styrene.
Phenylethylene: Another name for styrene, highlighting its vinyl group as a substituent on benzene.
Uniqueness
This compound is unique due to its specific synthetic route involving the side-chain alkylation of toluene with methanol. This process offers a potential one-step alternative to the conventional two-step route for producing styrene, making it a valuable compound in various industrial applications .
特性
CAS番号 |
444843-35-0 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
methanol;styrene |
InChI |
InChI=1S/C8H8.CH4O/c1-2-8-6-4-3-5-7-8;1-2/h2-7H,1H2;2H,1H3 |
InChIキー |
DXYFFDHUTOBVEK-UHFFFAOYSA-N |
正規SMILES |
CO.C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


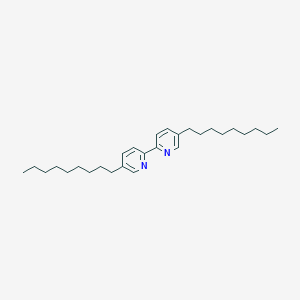
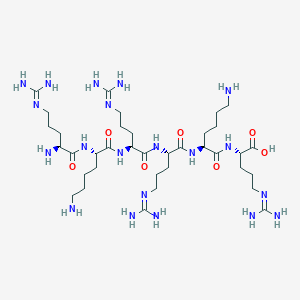
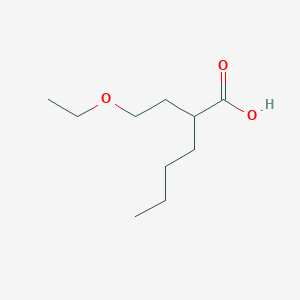
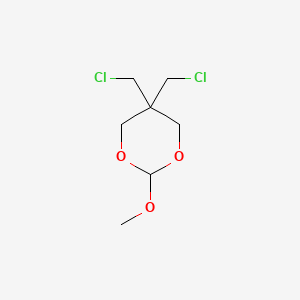
![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
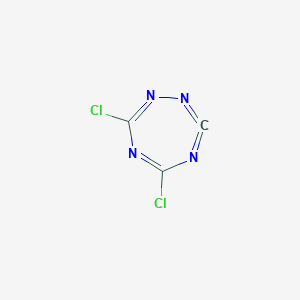
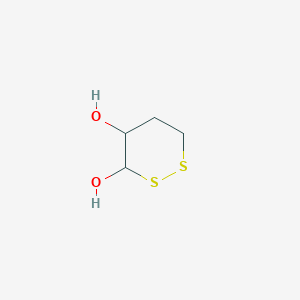
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
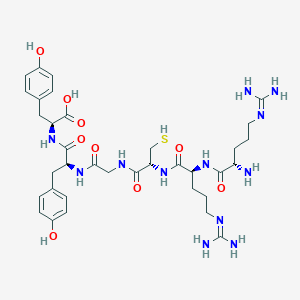
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
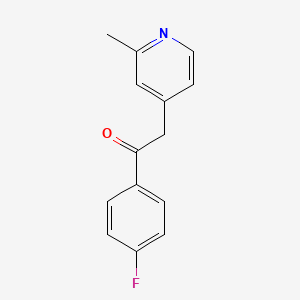
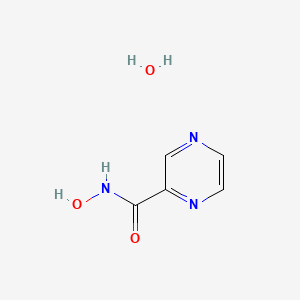
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
